1-(3-(1h-Tetrazol-5-yl)phenyl)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-[3-(2H-tetrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C9H8N4O/c1-6(14)7-3-2-4-8(5-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13) |
InChI Key |
PQYFFDSITYFQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NNN=N2 |
Origin of Product |
United States |
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 1 3 1h Tetrazol 5 Yl Phenyl Ethan 1 One
Reactivity of the 1H-Tetrazole Heterocycle
The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which imparts unique chemical properties. mdpi.comresearchgate.net Its reactivity is characterized by tautomeric equilibria, susceptibility to N-substitution, and distinct acid-base characteristics.
5-substituted 1H-tetrazoles, such as the title compound, exist as a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-tetrazoles. mdpi.comnih.gov A third, non-aromatic 5H-tautomer is significantly higher in energy and is not typically observed experimentally. uq.edu.auresearchgate.net The position of this prototropic equilibrium is highly sensitive to the surrounding medium. mdpi.comuq.edu.au
In the gas phase, the 2H-tautomer is the energetically preferred form. mdpi.comuq.edu.aumdpi.com However, in solution, particularly in polar solvents, the equilibrium shifts to favor the more polar 1H-tautomer. mdpi.comuq.edu.aumdpi.com This solvent-dependent behavior is a critical factor in determining the molecule's reaction pathways, as the location of the proton influences the nucleophilicity of the different nitrogen atoms and, consequently, the site of electrophilic attack. For instance, in N-substitution reactions, the predominance of the 1H-tautomer in solution makes the N1 and N2 positions the most likely sites for reaction.
| Medium | Predominant Tautomer | Relative Free Energy Change (1H → 2H) | Reference |
|---|---|---|---|
| Gas Phase | 2H-Tetrazole | -7 kJ mol⁻¹ | uq.edu.au |
| Nonpolar Solution (ε = 2) | Comparable amounts of 1H and 2H | +1 kJ mol⁻¹ | uq.edu.au |
| Polar Solution (ε = 40) | 1H-Tetrazole | +12 kJ mol⁻¹ | uq.edu.au |
The tetrazole ring readily undergoes substitution reactions at its nitrogen atoms. Deprotonation with a base generates a tetrazolate anion, a potent nucleophile that reacts with various electrophiles like alkyl halides or acyl chlorides. mdpi.comresearchgate.net The alkylation of 5-substituted tetrazolate anions typically yields a mixture of N1 and N2 regioisomers. mdpi.comresearchgate.net
The ratio of these isomers is influenced by several factors:
The nature of the substituent at C5: The electronic and steric properties of the 3-acetylphenyl group can influence the charge distribution in the tetrazolate anion, thereby affecting the regioselectivity.
The alkylating agent: Different alkylating agents (e.g., alkyl halides, sulfates) can favor one isomer over the other. researchgate.net
Reaction conditions: Solvent, temperature, and the nature of the counter-ion can all play a role in directing the substitution to either the N1 or N2 position. documentsdelivered.com
For example, selective N2 alkylation has been achieved using alcohols in the presence of a strong acid like concentrated H₂SO₄. documentsdelivered.com Conversely, other methods have been developed to preferentially yield 2,5-disubstituted tetrazoles through the diazotization of aliphatic amines. organic-chemistry.org Acylation follows similar principles, with the N1 and N2 positions being the primary sites of attack by acylating agents.
| Reaction Conditions | Primary Product(s) | Key Feature | Reference |
|---|---|---|---|
| Base (e.g., K₂CO₃), Alkyl Halide | Mixture of N1 and N2 isomers | Standard method, often lacks high regioselectivity. | mdpi.comresearchgate.net |
| Alcohols, conc. H₂SO₄ | N2-alkyltetrazoles | High yield and selectivity for the N2 isomer. | documentsdelivered.com |
| Organic Nitrite, Aliphatic Amine | Preferential formation of N2,5-disubstituted tetrazoles | Overcomes limitations of other methods for certain functional groups. | organic-chemistry.org |
The 1H-tetrazole ring exhibits distinct acidic properties, with a pKa value comparable to that of carboxylic acids (pKa ≈ 4.9). mdpi.commdpi.comstackexchange.com This acidity stems from the strong electron-withdrawing effect of the four nitrogen atoms in the ring, which stabilizes the conjugate base. stackexchange.com Upon deprotonation, a highly symmetric tetrazolate anion is formed, where the negative charge is effectively delocalized across the heterocyclic system, contributing to its stability. stackexchange.com Due to this property, the tetrazole group is often used in medicinal chemistry as a bioisostere for the carboxylic acid functional group. nih.govresearchgate.netresearchgate.net
While primarily acidic, the tetrazole ring is also a very weak base. mdpi.com Protonation can occur on the ring's nitrogen atoms. Computational studies suggest that in the neutral 1H- and 2H-tetrazole tautomers, the nitrogen atom at position 4 carries the highest negative charge, making it the most probable site for interaction with electrophiles such as protons. stackexchange.com
Reactivity of the Acetophenone (B1666503) Carbonyl Group
The acetophenone portion of the molecule is characterized by the reactivity of the carbonyl group and its adjacent alpha-carbon.
The carbonyl group (C=O) features a polar double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. pharmaguideline.com This polarity makes the carbonyl carbon susceptible to attack by nucleophiles, a fundamental reaction known as nucleophilic addition. pharmaguideline.commasterorganicchemistry.com In this process, the nucleophile adds to the carbonyl carbon, causing the hybridization of the carbon to change from sp² to sp³, resulting in a tetrahedral alkoxide intermediate which is subsequently protonated. ksu.edu.sa Ketones, like the acetophenone moiety in this molecule, are generally less reactive towards nucleophiles than aldehydes due to greater steric hindrance and the electron-donating effect of the two carbon substituents, which reduces the electrophilicity of the carbonyl carbon.
A prominent condensation reaction involving acetophenones is the Claisen-Schmidt condensation, which is used to form chalcones (α,β-unsaturated ketones). mdpi.com In this base-catalyzed reaction, the enolate of the acetophenone acts as the nucleophile, attacking the carbonyl carbon of an aldehyde that lacks α-hydrogens (such as benzaldehyde (B42025) or, in a related context, 4-(1H-tetrazol-5-yl)benzaldehyde). mdpi.comksu.edu.sa The initial aldol (B89426) addition product then readily undergoes dehydration to yield the stable, conjugated chalcone (B49325) structure. ksu.edu.sa
The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic. sketchy.com This acidity is a consequence of the strong electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate. chemistry.coach The enolate anion is a key reactive intermediate in carbonyl chemistry.
The formation of the enolate, or its corresponding neutral tautomer, the enol, is a process called enolization, which can be catalyzed by either acid or base. chemistry.coachidc-online.com
Base-catalyzed enolization: A base removes an α-hydrogen, directly forming the nucleophilic enolate anion. chemistry.coach
Acid-catalyzed enolization: The carbonyl oxygen is first protonated, making the α-hydrogens more acidic and facilitating their removal by a weak base to form the neutral enol. chemistry.coach
Aromatic Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitution Considerations
The reactivity of the phenyl ring in 1-(3-(1H-tetrazol-5-yl)phenyl)ethan-1-one is significantly influenced by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the 1H-tetrazol-5-yl group. Both groups are electron-withdrawing and thus deactivate the aromatic ring toward electrophilic aromatic substitution (EAS) compared to benzene (B151609). msu.edulibretexts.org
Electrophilic Aromatic Substitution (EAS)
The acetyl group is a moderately deactivating substituent that directs incoming electrophiles to the meta position. chemistry.coach This is due to its electron-withdrawing nature, which is a result of both inductive effects and resonance, pulling electron density out of the benzene ring and destabilizing the positively charged intermediate (arenium ion) formed during ortho and para attack. chemistry.coach Similarly, the tetrazole ring is a strongly electron-withdrawing heterocycle, which also deactivates the aromatic ring towards electrophilic attack. nih.gov Like the acetyl group, it functions as a meta-director.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Site |
|---|---|---|---|---|
| Acetyl (-COCH₃) | C1 | Deactivating, Electron-Withdrawing | meta | C5 |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (NAS) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov
The phenyl ring of this compound, being substituted with two potent electron-withdrawing groups, is highly activated for NAS. However, a reaction can only occur if a suitable leaving group (such as a halide) is present on the ring. The rate of substitution is greatest when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the Meisenheimer complex. If a leaving group were present, for instance, at the C4 position, it would be para to the acetyl group and ortho to the tetrazolyl group, making it highly susceptible to nucleophilic attack.
Stability and Degradation Pathways under Relevant Research Conditions
The stability of this compound is dictated by the chemical robustness of its constituent parts: the phenyl ketone and the tetrazole ring. While generally stable under standard laboratory conditions, specific environments can induce degradation.
Thermal and Photochemical Stability
Tetrazole and its derivatives are known to be sensitive to heat and ultraviolet (UV) radiation. nih.govcolab.ws Thermal degradation can cause the tetrazole ring to fragment, often leading to the extrusion of molecular nitrogen (N₂), a highly stable molecule. colab.wsresearchgate.net This process can generate highly reactive intermediates like nitriles or carbenes. Similarly, photolysis can induce cleavage of the tetrazole ring, leading to a variety of photoproducts depending on the specific reaction conditions and the structure of the substituents. nih.gov
Chemical Degradation
The compound possesses two primary functional groups susceptible to chemical transformation: the ketone of the acetyl group and the tetrazole ring.
Reduction: The aryl ketone can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂ over a palladium catalyst) can reduce the ketone to a secondary alcohol or, under more forcing conditions, completely deoxygenate it to an ethyl group (a Clemmensen or Wolff-Kishner reduction could also achieve this). libretexts.orglibretexts.orgmasterorganicchemistry.com Such a reduction would transform the acetyl group from an electron-withdrawing, meta-director into an electron-donating, ortho,para-director, fundamentally altering the ring's reactivity. masterorganicchemistry.com
Oxidation: The acetyl group itself is generally resistant to oxidation under mild conditions because it lacks a benzylic hydrogen. libretexts.org However, very strong oxidizing agents (e.g., hot, acidic potassium permanganate) could potentially cleave the acetyl group from the ring, leading to a carboxylic acid at that position. msu.edu The aromatic rings themselves are generally stable to oxidation except under harsh conditions. vanderbilt.edu
Acylation-Induced Degradation: In the presence of certain acylating agents, 5-substituted tetrazoles can undergo a degradative acylation reaction, where the tetrazole ring is cleaved with the loss of nitrogen and rearranges to form a 2,5-disubstituted 1,3,4-oxadiazole.
Table 2: Potential Degradation and Transformation Pathways
| Pathway | Conditions/Reagents | Potential Product(s) | Functional Group Affected |
|---|---|---|---|
| Thermal Degradation | High Temperature | Ring-opened products, N₂ gas | Tetrazole Ring |
| Photochemical Degradation | UV Radiation | Various photoproducts from ring cleavage | Tetrazole Ring |
| Ketone Reduction | H₂/Pd, NaBH₄ | 1-(3-(1H-tetrazol-5-yl)phenyl)ethan-1-ol | Acetyl Group |
| Deoxygenation | Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) | 5-(3-ethylphenyl)-1H-tetrazole | Acetyl Group |
| Side-Chain Oxidation | Strong Oxidants (e.g., hot KMnO₄) | 3-(1H-tetrazol-5-yl)benzoic acid | Acetyl Group |
Advanced Computational and Theoretical Studies of 1 3 1h Tetrazol 5 Yl Phenyl Ethan 1 One
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one, these calculations would provide insights into its reactivity, stability, and the nature of its chemical bonds.
Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. For tetrazole derivatives, the distribution of HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack.
A hypothetical data table for such an analysis would look like this:
| Molecular Orbital | Energy (eV) | Contribution |
| HOMO | (Calculated Value) | Primarily on the tetrazole and phenyl rings |
| LUMO | (Calculated Value) | Primarily on the acetylphenyl moiety |
| HOMO-LUMO Gap | (Calculated Value) | (Value) |
Charge Distribution and Molecular Electrostatic Potential Analysis
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. This is invaluable for predicting how the molecule would interact with other charged or polar species. In a typical MEP map, regions of negative potential (electron-rich, usually colored red or yellow) are susceptible to electrophilic attack, while positive regions (electron-poor, typically blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the tetrazole ring and the oxygen of the carbonyl group would be expected to be regions of high negative electrostatic potential.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound would involve calculating the energy of the molecule as a function of the rotation around its single bonds, particularly the bond connecting the phenyl ring to the tetrazole ring and the bond connecting the acetyl group to the phenyl ring. This analysis would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The resulting potential energy surface, or energy landscape, would reveal the flexibility of the molecule and the relative populations of different conformations at a given temperature.
Tautomeric Energetics and Equilibrium Calculations of the Tetrazole Moiety
The tetrazole ring can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on different nitrogen atoms. Computational calculations are essential for determining the relative energies of these tautomers. bohrium.com The energy difference between the tautomers allows for the calculation of the equilibrium constant, which indicates the predominant form of the molecule under given conditions. The stability of these tautomers is influenced by both intramolecular factors and intermolecular interactions, such as those with solvent molecules. bohrium.com
A representative data table for tautomeric energetics would be:
| Tautomer | Relative Energy (kcal/mol) | % Population (at 298.15 K) |
| 1H-tautomer | (Calculated Value) | (Calculated Value) |
| 2H-tautomer | (Calculated Value) | (Calculated Value) |
Intermolecular Interactions and Supramolecular Assembly Prediction
Understanding how molecules of this compound interact with each other is key to predicting its solid-state structure and properties. These interactions are non-covalent and include hydrogen bonds, π-π stacking, and van der Waals forces.
Hydrogen Bonding Patterns (C-H...N, N-H...N)
The tetrazole moiety is a potent hydrogen bond donor (N-H) and acceptor (the other nitrogen atoms). The acetyl group's carbonyl oxygen is also a strong hydrogen bond acceptor. Computational studies would predict the geometry and strength of potential hydrogen bonds. For instance, the N-H of the tetrazole ring can form a strong N-H...N hydrogen bond with a nitrogen atom of an adjacent tetrazole ring or an N-H...O bond with the carbonyl oxygen. Weaker C-H...N hydrogen bonds, involving the aromatic C-H groups and the tetrazole nitrogens, would also be analyzed to understand the complete supramolecular assembly.
A hypothetical table summarizing these interactions would include:
| Donor-H...Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |
| N-H...N | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| C-H...N | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| C-H...O | (Calculated Value) | (Calculated Value) | (Calculated Value) |
π-Stacking and Other Aromatic Interactions
The non-covalent interactions involving aromatic rings, particularly π-stacking, play a crucial role in determining the supramolecular architecture and properties of crystalline solids. In the case of this compound, both the phenyl and tetrazole rings are capable of participating in such interactions. Computational studies on related 2-arylphenyl-1H-tetrazoles have provided significant insights into the nature of these interactions. ru.nlbohrium.comresearchgate.net
Theoretical analyses, often employing density functional theory (DFT), reveal that interactions between tetrazole and neighboring aromatic rings are prevalent. ru.nlbohrium.comresearchgate.net These interactions are predominantly characterized by T-shaped (edge-to-face) and parallel-displaced stacking arrangements. nih.gov The specific geometry and energy of these interactions are highly dependent on the electronic nature of the substituents on the aromatic rings. rsc.org
Data from computational studies on analogous substituted phenyltetrazole systems can be used to estimate the energetic contributions of these interactions. A representative analysis of interaction energies for different substituted phenyltetrazole dimers is presented in the table below, illustrating the influence of substituent effects.
| Interacting System | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference Compound |
|---|---|---|---|
| Benzene-Tetrazole | Parallel-displaced π-stacking | -2.5 to -3.5 | Unsubstituted Phenyltetrazole |
| Benzene-Tetrazole | T-shaped (NH-π) | -3.0 to -4.0 | Unsubstituted Phenyltetrazole |
| Substituted Phenyltetrazole Dimer | Parallel-displaced π-stacking | Varies with substituent (-2.0 to -5.0) | Various substituted phenyltetrazoles |
Note: The data in this table is illustrative and based on computational studies of analogous systems. Specific values for this compound would require dedicated calculations.
Energy Frameworks and Contributions of Dispersion Forces
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method provides a three-dimensional representation of the strength and directionality of the interactions, allowing for a deeper understanding of the crystal packing and the forces that govern it. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com
In the context of energy frameworks, the interaction energies between a central molecule and its neighbors are calculated, and these energies are represented graphically, often as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy. This visualization allows for the identification of the dominant interaction pathways within the crystal.
A breakdown of the typical contributions of different energy components to the total interaction energy in similar molecular crystals is provided in the table below.
| Energy Component | Typical Contribution to Total Interaction Energy | Governing Factors |
|---|---|---|
| Dispersion (Edisp) | Dominant | Molecular size, polarizability, surface area contact |
| Electrostatic (Eelec) | Significant | Dipole moments, quadrupole moments, charge distribution |
| Exchange-Repulsion (Erep) | Destabilizing | Short-range Pauli repulsion |
| Polarization (Epol) | Minor but stabilizing | Inductive effects, polarizability |
Note: The relative contributions can vary depending on the specific molecular structure and crystal packing.
Theoretical Prediction of Spectroscopic Parameters for Characterization
Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters, which can be invaluable for the characterization and structural elucidation of novel compounds. Density Functional Theory (DFT) calculations are widely employed to predict spectroscopic data such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comsemanticscholar.org
For this compound, DFT calculations can provide a theoretical IR spectrum, which would be expected to show characteristic vibrational modes. These would include the C=O stretching frequency of the acetyl group, C=C stretching vibrations of the phenyl ring, and various stretching and bending modes associated with the tetrazole ring and the C-H bonds. Comparing the theoretically predicted vibrational frequencies with experimental data can aid in the assignment of the observed spectral bands. mdpi.com
Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. The predicted chemical shifts for the protons and carbons in the phenyl ring, the acetyl group, and the tetrazole ring can be compared with experimental NMR spectra to confirm the molecular structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and the specific level of theory and basis set used in the calculations.
The following table presents a hypothetical set of predicted key spectroscopic parameters for this compound based on DFT calculations of analogous structures.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | ~1680-1700 | C=O stretch (acetyl group) |
| IR Frequency (cm⁻¹) | ~1450-1600 | C=C stretch (phenyl ring) |
| IR Frequency (cm⁻¹) | ~1000-1200 | Tetrazole ring vibrations |
| ¹H NMR Chemical Shift (ppm) | ~2.6 | -CH₃ (acetyl group) |
| ¹H NMR Chemical Shift (ppm) | ~7.5-8.2 | Aromatic protons (phenyl ring) |
| ¹³C NMR Chemical Shift (ppm) | ~198 | C=O (acetyl group) |
| ¹³C NMR Chemical Shift (ppm) | ~125-140 | Aromatic carbons (phenyl ring) |
| ¹³C NMR Chemical Shift (ppm) | ~155 | C5 of tetrazole ring |
Note: These are estimated values based on typical ranges for similar functional groups and would need to be confirmed by specific calculations for the target molecule.
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling (focused on mechanistic insights in non-clinical contexts)
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are computational techniques used to correlate the chemical structure of compounds with their activity in a particular system. nih.gov While often applied in drug discovery, these methods can also provide valuable mechanistic insights in non-clinical contexts, such as understanding the factors that influence a compound's physical or chemical properties.
For a series of compounds related to this compound, a QSAR model could be developed to correlate structural descriptors with a specific non-clinical endpoint, for example, its performance as an energetic material or its interaction with a particular stationary phase in chromatography. The descriptors used in such a model could include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) parameters. A statistically significant QSAR model can reveal which structural features are most important for the observed activity. nih.gov
Pharmacophore modeling, on the other hand, identifies the three-dimensional arrangement of essential features that are responsible for a particular interaction. dovepress.com In a non-clinical context, a pharmacophore model could be developed to understand the key features required for a molecule to fit into a specific crystal lattice or to interact with a functionalized surface. For this compound, a pharmacophore model might include features such as hydrogen bond donors (the N-H of the tetrazole), hydrogen bond acceptors (the nitrogen atoms of the tetrazole and the carbonyl oxygen), and aromatic rings.
The insights gained from these models can guide the design of new molecules with tailored properties. For instance, if a QSAR study indicates that increased electron-withdrawing character on the phenyl ring enhances a particular property, new derivatives with different substituents could be proposed.
The table below outlines the key steps and outcomes of a hypothetical QSAR and pharmacophore modeling study on a series of phenyltetrazole derivatives for a non-clinical application.
| Modeling Approach | Key Steps | Potential Mechanistic Insights |
|---|---|---|
| QSAR | 1. Data set selection with a defined non-clinical endpoint. 2. Calculation of molecular descriptors. 3. Model development using statistical methods (e.g., multiple linear regression). 4. Model validation. | - Identification of key structural features (electronic, steric, etc.) influencing the property.
|
| Pharmacophore Modeling | 1. Selection of a set of active molecules.
| - 3D arrangement of features crucial for a specific non-covalent interaction.
|
Design, Synthesis, and Structure Activity Relationships Sar of 1 3 1h Tetrazol 5 Yl Phenyl Ethan 1 One Analogues and Derivatives Mechanistic Focus
Rational Design Principles for Novel Analogues and Derivatives
The design of new analogues of 1-(3-(1H-tetrazol-5-yl)phenyl)ethan-1-one is often guided by established medicinal chemistry principles, including bioisosterism and structure-based drug design. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. researchgate.net This substitution can lead to enhanced pharmacokinetic profiles, such as increased bioavailability. chemrestech.com
Analogue-based drug discovery (ABDD) is a common strategy, where the tetrazole ring is considered a key pharmacophore. Modifications are systematically made to the phenyl and ethanone (B97240) portions of the molecule to probe interactions with biological targets. Structure-based drug design (SBDD) can also be employed when the three-dimensional structure of the target enzyme or receptor is known. This allows for the rational design of derivatives with substituents that can form specific, favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the target's binding site to enhance potency and selectivity.
Synthetic Strategies for Tailored Derivatives (e.g., Phenyl Tetrazole-Ethanone Hybrids)
The synthesis of this compound analogues and other phenyl tetrazole-ethanone hybrids relies on a variety of versatile synthetic methods. A primary and widely used method for the formation of the 5-substituted 1H-tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.net This approach is highly effective for installing the tetrazole moiety onto a phenyl ring that already contains the ethanone group or a precursor.
Multicomponent reactions (MCRs) offer an efficient alternative for generating molecular diversity, allowing for the convergent synthesis of complex tetrazole derivatives from simple starting materials in a single step. nih.gov For the synthesis of tailored derivatives, functional group interconversion is a key strategy. For instance, a pre-existing phenyl tetrazole core can be modified by reactions targeting the ethanone side chain, such as aldol (B89426) condensation to introduce new substituents alpha to the carbonyl group. A general synthetic approach to create derivatives of this compound could involve the reaction of a substituted 3-acetylbenzonitrile (B155718) with an azide source, such as sodium azide, to form the tetrazole ring.
Furthermore, hybrid molecules incorporating the phenyl-tetrazole-ethanone scaffold with other heterocyclic systems like thiazole (B1198619) or pyrazole (B372694) can be synthesized. mdpi.comnih.gov For example, a common synthetic pathway involves the initial synthesis of a core structure like 1-(4-acetylphenyl)-1H-tetrazole, which is then elaborated through subsequent reactions to introduce other functionalities. nih.gov
Influence of Substituent Effects on Chemical Reactivity and Properties
The chemical reactivity and biological properties of this compound analogues are significantly influenced by the nature and position of substituents on the phenyl ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the acidity of the tetrazole proton and the reactivity of the ethanone carbonyl group. researchgate.net
For instance, in a series of pyrazole-linked tetrazole derivatives, it was observed that the presence of halogens (electron-withdrawing groups) at the meta-position of a phenyl ring enhanced antimicrobial activity. thebioscan.com Conversely, the introduction of electron-donating groups resulted in lower inhibitory activity. thebioscan.com This suggests that modulating the electronic landscape of the phenyl ring can have a profound impact on the molecule's interaction with its biological target.
The position of the substituent also plays a critical role. In the development of angiotensin II receptor antagonists, it was found that an ortho-tetrazole isomer was significantly more potent than the meta-substituted analogue, highlighting the importance of the spatial arrangement of key functional groups for optimal receptor binding. nih.gov
Table 1: Influence of Phenyl Ring Substituents on the Antimicrobial Activity of Pyrazole-Linked Tetrazole Derivatives
| Substituent at meta-position | Electronic Effect | Relative Antimicrobial Activity |
| Halogen (e.g., Cl, F) | Electron-withdrawing | Higher |
| Unsubstituted | Neutral | Moderate |
| Alkyl (e.g., CH3) | Electron-donating | Lower |
This table is a representative example based on general SAR findings for related compounds and illustrates the potential impact of substituents.
Mechanistic Structure-Activity Relationship (SAR) Studies in In Vitro and Non-Human Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound analogues. These studies involve the systematic modification of the molecular structure and the evaluation of the resulting effects on in vitro activity or in non-human biological systems.
For related heterocyclic compounds, such as 1,5-diarylpyrazoles, SAR studies have revealed that modifications to side chains can significantly impact receptor affinity. nih.gov The introduction of conformational constraints, for example, by cyclization, has been shown to increase potency. nih.gov These principles can be applied to the design of more potent analogues of this compound.
In the context of antimicrobial pyrazole-fused tetrazoles, SAR studies have demonstrated that specific substitutions on the phenyl ring are key determinants of activity. thebioscan.com This underscores the importance of exploring a diverse range of substituents to identify optimal substitution patterns for a desired biological effect.
Enzyme Binding and Inhibition Mechanisms
The tetrazole moiety in analogues of this compound can play a significant role in enzyme binding and inhibition. The tetrazolate anion is a good metal chelator, similar to a carboxylate, and can interact with metal ions in the active site of metalloenzymes. nih.govacs.org For example, the tetrazole moiety of an inhibitor was shown to interact directly with a zinc atom in the active site of a metallo-β-lactamase. nih.govacs.org
Furthermore, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic proton on the ring can act as a hydrogen bond donor. nih.govacs.org These interactions are critical for anchoring the inhibitor within the enzyme's active site. The delocalized negative charge of the tetrazolate anion can also participate in electrostatic interactions with positively charged amino acid residues. nih.govacs.org In some cases, tetrazole-containing compounds have been shown to act as competitive or mixed-type inhibitors of enzymes.
Receptor Interaction Studies and Ligand-Receptor Binding Modes
Molecular modeling and receptor interaction studies provide valuable insights into how this compound derivatives bind to their target receptors. The tetrazole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking with aromatic residues in the receptor's binding pocket. nih.govacs.org
The planar nature of the tetrazole and phenyl rings can facilitate favorable stacking interactions. nih.gov The specific orientation of the tetrazole ring relative to the rest of the molecule is crucial for optimal binding, as demonstrated by the significant difference in potency between positional isomers of tetrazole-containing angiotensin II receptor antagonists. nih.gov Molecular docking studies can be used to predict the binding poses of novel analogues and to rationalize observed SAR data, thereby guiding the design of new compounds with improved affinity and selectivity.
Bioisosteric Replacement Strategies (e.g., Tetrazole for Carboxylic Acid, Amide) and Their Impact on Interaction Profiles
One of the most powerful strategies in the design of analogues of this compound is the principle of bioisosteric replacement. The 5-substituted 1H-tetrazole group is a classical non-classical isostere of the carboxylic acid group. phmethods.net They share similar pKa values and are both planar, allowing them to engage in similar interactions with biological targets. mdpi.com However, the tetrazole ring is generally more metabolically stable than a carboxylic acid. nih.gov Replacing a carboxylic acid with a tetrazole can therefore improve a compound's pharmacokinetic profile by reducing metabolic degradation. researchgate.net This substitution can also increase lipophilicity, which may enhance cell membrane permeability. chemrestech.com
In addition to being a carboxylic acid mimic, the 1,5-disubstituted tetrazole ring can also serve as a bioisostere for a cis-amide bond. nih.govacs.org This allows for the modification of peptide-based molecules to improve their drug-like properties. The impact of these bioisosteric replacements on the interaction profile of a molecule can be significant. While the types of interactions (e.g., hydrogen bonding, ionic interactions) may be similar, the geometry and electronic distribution of the tetrazole ring compared to a carboxylic acid or amide can lead to altered binding affinities and selectivities. nih.gov
Advanced Applications and Research Utility of 1 3 1h Tetrazol 5 Yl Phenyl Ethan 1 One
Coordination Chemistry and Ligand Design
The presence of the 1H-tetrazole group in 1-(3-(1H-tetrazol-5-yl)phenyl)ethan-1-one makes it a versatile ligand for the synthesis of a wide array of coordination compounds. The tetrazole ring can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). rsc.org
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. The resulting structures are then characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).
For instance, the reaction of the related ligand 1,3-benzeneditetrazol-5-yl (m-BDTH2) with cobalt(II) chloride hexahydrate yields the coordination complex [Co(C8H6N8)2(H2O)2(CH3CN)2]Cl2. nih.gov In this structure, the cobalt(II) ion is in an octahedral geometry, coordinated by two nitrogen atoms from two different m-BDTH2 ligands, two water molecules, and two acetonitrile (B52724) molecules. nih.gov The tetrazole groups in this complex remain protonated, which is a notable feature. nih.gov The characterization of such complexes provides valuable insights into the coordination behavior of the tetrazole moiety and the resulting molecular geometries.
| Compound | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Co(C8H6N8)2(H2O)2(CH3CN)2]Cl2 | Co(II) | Octahedral | Coordination via N3 atom of the tetrazole ring; protonated tetrazole groups. | nih.gov |
Metal-Organic Framework (MOF) Components and Their Topology
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and connectivity of the ligand are crucial in determining the topology of the resulting framework. Tetrazole-based ligands are of particular interest in MOF synthesis due to their ability to act as multidentate linkers, leading to a variety of network topologies. rsc.org
While specific MOFs based on this compound have not been extensively documented, studies on analogous ligands demonstrate the potential for this compound to act as a building block for novel MOFs. For example, MOFs constructed from tetrazole-functionalized ligands have been shown to exhibit topologies such as rutile-related nets. nih.gov The connectivity of the metal centers and the coordination modes of the tetrazole and other functional groups on the ligand dictate the final topology, which can be described using Schläfli symbols. For instance, a 3D framework with a (4,4)-connected network and a Schläfli symbol of 4²6²8² has been reported for a zinc-based MOF with a tetrazole-containing ligand. beilstein-journals.org
| MOF System | Ligand | Metal Node | Resulting Topology | Schläfli Symbol | Reference |
|---|---|---|---|---|---|
| Zinc-based MOF | 5-(1H-tetrazol-5-yl)isophthalic acid | Zn(II) | (4,4)-connected framework | 4²6²8² | beilstein-journals.org |
| Copper-based MOF | 5-(1H-Tetrazol-1-yl)isophthalic acid | Cu(II) | rutile-related type net | Not Specified | nih.gov |
Development of Spin-Crossover Materials Based on Iron(II)-Tetrazole Complexes
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.net Iron(II) complexes are particularly well-studied for their SCO properties. The ligand field strength is a critical factor in determining whether a complex will exhibit SCO, and tetrazole-based ligands have been successfully employed in the synthesis of Fe(II) SCO complexes. nih.govnih.gov
The transition between the LS (diamagnetic, S=0) and HS (paramagnetic, S=2) states in Fe(II) complexes is accompanied by changes in physical properties like magnetic susceptibility, color, and bond lengths. researchgate.net While there is no specific report on an SCO complex derived from this compound, the electronic properties of the tetrazole ring suggest its potential to create a ligand field environment around an Fe(II) center that is suitable for SCO. The transition temperature (T1/2) of an SCO complex is a key characteristic, and it can be tuned by modifying the ligand structure. For example, in a series of Fe(III) SCO complexes with pentadentate Schiff base ligands, the spin transition temperature was observed to be around 280-293 K. nih.gov
Supramolecular Chemistry and Self-Assembly Processes
The formation of ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. Ligands like this compound possess functional groups capable of participating in various non-covalent interactions, which can direct the self-assembly of metal complexes into higher-order supramolecular architectures.
Directed Assembly via Non-Covalent Interactions
Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the crystal engineering of coordination compounds. The tetrazole ring, with its nitrogen atoms and acidic proton, is an excellent hydrogen bond donor and acceptor. The phenyl ring can participate in π-π stacking interactions.
| Interaction Type | Participating Groups | Effect on Supramolecular Structure | Reference |
|---|---|---|---|
| Hydrogen Bonding | Tetrazole N-H, coordinated water, counterions | Formation of layers and 1D chains | nih.gov |
| π-π Stacking | Phenyl rings of the ligand | Interlinking of chains and layers to form a 3D network | nih.gov |
Porous Materials and Gas Adsorption Properties (e.g., CO2 Capture)
The construction of porous materials for applications in gas storage and separation is a major focus of materials chemistry. MOFs are particularly promising in this regard due to their high surface areas and tunable pore environments. Tetrazole-based MOFs have been investigated for their gas adsorption properties, with a particular emphasis on carbon dioxide capture. rsc.org
The presence of nitrogen-rich tetrazole rings in the pores of a MOF can enhance its affinity for CO2 through dipole-quadrupole interactions. While no gas adsorption data is available for materials made from this compound, a tetrazolyl-decorated MOF, HHU-5, exhibited a high CO2 adsorption capacity of 37.1 wt% at 1 bar and 273 K, along with high selectivity for CO2 over N2 and CH4. Another study on tetrazole-based porous MOFs also highlighted their potential for selective CO2 adsorption, attributing it to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org These findings suggest that porous materials derived from this compound could also exhibit interesting gas adsorption properties.
| Material | Ligand | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |
|---|---|---|---|---|---|
| HHU-5 | 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene | CO2 | 37.1 wt % | 1 bar, 273 K | |
| Copper-based MOF isomer | 2-(1H-tetrazol-5-yl)pyrimidine | CO2 | High selectivity reported | Not Specified | rsc.org |
Role as a Key Precursor or Intermediate in Complex Organic Synthesis
The chemical architecture of this compound makes it a valuable starting material or intermediate for the synthesis of more complex molecular structures, particularly in the field of medicinal chemistry. The ethanone (B97240) group attached to the phenyl ring is a reactive site that can be chemically modified through various organic reactions. This allows for the elaboration of the core structure into a diverse range of derivatives.
A significant application of this compound is as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors. nih.govresearchgate.net For instance, it can be converted into key amine intermediates, which are then used to build larger, more functionalized compounds. The synthesis of a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, which have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), illustrates this role. nih.gov The synthetic pathway typically involves the conversion of the ethanone moiety of this compound into an amine group, yielding 3-(1H-tetrazol-5-yl)aniline. This aniline (B41778) derivative is a crucial intermediate that can then be acylated or otherwise modified to produce a library of target compounds for biological screening. researchgate.net
| Compound Role | Chemical Name | Significance in Synthesis |
|---|---|---|
| Precursor | This compound | Starting material with a modifiable ethanone group. |
| Key Intermediate | 3-(1H-Tetrazol-5-yl)aniline | Formed from the precursor; allows for further functionalization via its amine group. |
| Final Product Example | N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives | Synthesized from the key intermediate for evaluation as potential enzyme inhibitors. nih.govresearchgate.net |
Functional Materials Applications (e.g., High Energy Materials, Nonlinear Optical Materials, Sensors)
The intrinsic properties of the tetrazole ring system make this compound and its derivatives attractive candidates for the development of advanced functional materials.
Tetrazole-based compounds are notable for their high nitrogen content and large positive heats of formation, which are key characteristics for high-energy-density materials (HEDMs). mdpi.commdpi.com The decomposition of these nitrogen-rich molecules releases a significant amount of energy, with the primary byproduct being environmentally benign dinitrogen gas. mdpi.com While this compound itself may not be a primary explosive, its tetrazole core serves as an essential energetic scaffold. Incorporating this and similar structures into larger molecules is a strategy for designing new energetic materials with tailored properties, such as enhanced detonation performance and thermal stability. rsc.org Research has shown that certain engineered bistetrazole derivatives can exhibit detonation velocities considerably superior to that of conventional explosives like RDX. rsc.org
In the realm of photonics, organic molecules with extensive π-conjugated systems are of great interest for nonlinear optical (NLO) applications. The structure of this compound, containing both a phenyl and a tetrazole ring, provides a delocalized electron system that can interact with intense light, leading to NLO effects. researchgate.net Materials with strong NLO responses are crucial for technologies such as optical switching, data storage, and frequency conversion. nih.gov The ability to modify the peripheral groups on the phenyl ring allows for the fine-tuning of the molecule's electronic properties and, consequently, its NLO response.
Second-order NLO phenomena, such as second-harmonic generation (frequency doubling), are particularly prominent in non-centrosymmetric molecules with a strong intramolecular charge transfer (ICT) character. nih.gov These are often referred to as "push-pull" systems, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge.
The this compound framework can be considered a platform for designing such push-pull molecules. The ethanone group acts as a moderate electron-accepting group, while the phenyl and tetrazole rings form the conjugated bridge. nih.gov The NLO properties can be significantly enhanced by introducing a potent electron-donating group (e.g., an amino or alkoxy group) onto the phenyl ring. This modification creates a pronounced dipole moment and increases the molecular first hyperpolarizability (β), a key figure of merit for second-order NLO activity. nih.govresearcher.life The table below, based on findings for various push-pull tetrazoles, illustrates how the choice of donor and acceptor groups influences NLO activity.
| Donor Group | Acceptor Group | Relative NLO Activity (β) |
|---|---|---|
| Phenyl | p-Nitrophenyl | Moderate |
| Dibenzofuranyl | p-Nitrophenyl | High |
| N,N-diphenylamino)phenyl | p-Nitrophenyl | Very High nih.gov |
Mechanistic Probes in Biological Research (Non-Therapeutic Applications)
Beyond its potential in materials science and as a synthetic precursor, this compound and its close analogues serve as valuable tools in fundamental biological research. In a non-therapeutic context, these molecules can be used as mechanistic probes to investigate the structure and function of biological macromolecules, such as enzymes.
Derivatives of this compound have been designed to interact with specific targets, like the enzyme PTP1B. nih.gov While the ultimate aim of such studies is often therapeutic drug design, the process involves using these small molecules to explore the enzyme's active site. Computational techniques, such as molecular docking, use these compounds as virtual probes to map out the binding pocket and identify key interactions between the ligand and amino acid residues. nih.govnih.gov This application provides crucial insights into the enzyme's mechanism of action and substrate recognition, which is a fundamental aspect of biochemical research. By analyzing how systematically modified derivatives bind to the target, researchers can elucidate the specific roles of different functional groups in molecular recognition, contributing to the broader understanding of protein-ligand interactions.
For example, docking studies with N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have revealed key interactions within the PTP1B binding site, demonstrating their utility as molecular probes to understand the architecture of the active site. nih.gov
Advanced Analytical and Characterization Techniques in Research
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are fundamental in determining the precise arrangement of atoms and bonds within a molecule. For a compound like 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one, with its distinct phenyl, acetyl, and tetrazole moieties, a combination of advanced spectroscopic techniques is required for unambiguous structural elucidation.
While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information, complex molecules often exhibit signal overlap that complicates definitive assignments. Two-dimensional (2D) NMR and multi-nuclear NMR are powerful tools to overcome these challenges.
For a comprehensive analysis of this compound, various 2D NMR experiments would be employed:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would reveal correlations between the aromatic protons on the phenyl ring, helping to confirm their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This would definitively assign the proton and carbon signals for each C-H bond in the phenyl ring and the methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon, and from the aromatic protons to other carbons within the phenyl ring and to the carbon of the tetrazole ring.
Nitrogen-15 (¹⁵N) NMR: Given the four nitrogen atoms in the tetrazole ring, ¹⁵N NMR spectroscopy, often through HMBC experiments (¹H-¹⁵N), would be instrumental in probing the electronic environment of each nitrogen atom, confirming the tetrazole ring structure and its point of attachment to the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| CH₃ (acetyl) | ~2.6 | ~27 | C=O, Aromatic C3 |
| C=O | - | ~197 | CH₃, Aromatic H2, Aromatic H4 |
| Aromatic H2 | ~8.2 | ~129 | C=O, Aromatic C4, Aromatic C6, Tetrazole C5 |
| Aromatic H4 | ~7.8 | ~128 | C=O, Aromatic C2, Aromatic C6 |
| Aromatic H5 | ~7.6 | ~129 | Aromatic C1, Aromatic C3, Aromatic C6 |
| Aromatic H6 | ~8.1 | ~131 | Aromatic C2, Aromatic C4, Tetrazole C5 |
| Tetrazole C5 | - | ~155 | Aromatic H2, Aromatic H6 |
| Tetrazole NH | Broad, >10 | - | Tetrazole C5 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is indispensable for confirming the identity of a newly synthesized compound.
For this compound (C₉H₈N₄O), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the masses of the resulting ions, valuable structural information can be obtained. Studies on similarly substituted tetrazoles reveal common fragmentation pathways that are highly influenced by the nature and position of the substituents. nih.gov
Expected Fragmentation Pathways: For this compound, key fragmentation events under electron impact (EI) or collision-induced dissociation (CID) would likely include:
Loss of N₂: A characteristic fragmentation of the tetrazole ring, leading to a radical cation.
Cleavage of the acetyl group: Loss of a methyl radical (•CH₃) or a neutral acetyl radical (•CH₃CO).
Formation of an acylium ion: Cleavage of the bond between the carbonyl carbon and the phenyl ring, resulting in a [C₆H₄(C₂H₃N₄)]⁺ or [CH₃CO]⁺ ion.
Ring fragmentation: More complex fragmentation of the tetrazole and phenyl rings.
The analysis of these fragmentation patterns provides a fingerprint of the molecule, confirming the connectivity of its different parts. nih.gov
The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.
While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as substituted pyrazoles and tetrazole coordination complexes, allows for well-founded predictions about its molecular and supramolecular features. researchgate.net
Expected Molecular Structure:
The phenyl and tetrazole rings are expected to be largely planar.
There will likely be a significant dihedral angle between the plane of the phenyl ring and the plane of the acetyl group due to steric hindrance.
The tetrazole ring can exist in different tautomeric forms (1H and 2H), and X-ray diffraction can distinguish between them in the solid state.
Table 2: Representative Crystallographic Data for a Structurally Related Compound, 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone researchgate.net
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.5717 (4) |
| b (Å) | 17.7004 (6) |
| c (Å) | 12.8744 (4) |
| β (°) | 115.945 (1) |
| Volume (ų) | 2166.30 (13) |
This data illustrates the type of precise geometric information obtained from single-crystal X-ray diffraction studies.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on data from related compounds like 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole and 5-phenyl-1H-tetrazole, the following peaks can be anticipated: researchgate.netresearchgate.net
N-H stretch: A broad band in the region of 3000-3400 cm⁻¹ from the tetrazole ring.
C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.
C=O stretch: A strong, sharp absorption around 1680-1700 cm⁻¹ for the ketone.
C=N and C=C stretches: A series of bands in the 1400-1650 cm⁻¹ region corresponding to the tetrazole and phenyl rings.
Fingerprint region: A complex pattern of bands below 1400 cm⁻¹, which is unique to the molecule.
FT-Raman Spectroscopy: FT-Raman spectroscopy often provides better signals for non-polar bonds. For this molecule, it would be particularly useful for observing the vibrations of the C-C backbone of the phenyl ring and the symmetric vibrations of the tetrazole ring, which might be weak in the IR spectrum. pnrjournal.com
Normal Coordinate Analysis: For a detailed understanding of the vibrational modes, a normal coordinate analysis can be performed. This involves theoretical calculations, often using Density Functional Theory (DFT), to predict the vibrational frequencies and assign the observed experimental bands to specific atomic motions within the molecule. This analysis confirms the structural assignments made from other spectroscopic methods.
Chromatographic Method Development for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of pharmaceutical compounds.
Developing a robust HPLC method for this compound would involve a systematic approach to optimize separation conditions. ijrpc.com
Method Development Strategy:
Column Selection: A reversed-phase (RP) column, such as a C18 or a phenyl-hexyl column, would be a typical starting point. The phenyl-hexyl column might offer alternative selectivity due to potential π-π interactions with the aromatic rings of the analyte. nih.gov
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is a critical parameter, as the tetrazole moiety is acidic. Operating at a pH at least 2 units away from the pKa of the tetrazole ensures that it exists in a single ionic form (either protonated or deprotonated), leading to sharp, reproducible peaks.
Detector Selection: A UV detector would be suitable, as the phenyl and tetrazole rings contain chromophores that absorb UV light. The detection wavelength would be set at an absorption maximum (e.g., ~254 nm) to ensure high sensitivity.
Gradient Optimization: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of a mixture with good resolution in a reasonable timeframe.
The validated HPLC method would be used to determine the purity of synthesized batches, expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Thermal Analysis Techniques (e.g., TGA, DSC) for Material Stability in Research
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would provide information on its thermal stability and decomposition profile. Tetrazole-containing compounds are known to be energetic materials, and their decomposition can be rapid once initiated. energetic-materials.org.cn TGA would identify the onset temperature of decomposition and the mass loss associated with different decomposition steps.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC thermogram for the target compound would reveal:
Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid.
Crystallization: An exothermic peak upon cooling from the melt.
Decomposition: A large exothermic peak (or series of peaks) at higher temperatures, corresponding to the energy released during decomposition. The high nitrogen content of the tetrazole ring suggests that its decomposition would be highly exothermic. mdpi.com
Data from TGA and DSC are critical for understanding the thermal stability of the compound, which is important for handling, storage, and determining its suitability for applications where it might be exposed to elevated temperatures. For example, the DSC of a related fused triazole-triazine compound containing a tetrazole showed a significant exothermic decomposition event. energetic-materials.org.cn
Surface Analysis Techniques (e.g., SEM) for Morphology of Derived Materials
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials. However, a comprehensive review of scientific literature does not yield specific studies that have utilized "this compound" as a ligand or precursor for the synthesis of new materials, such as coordination polymers or metal-organic frameworks, which were subsequently analyzed by SEM.
Consequently, there is no available research data or detailed findings on the surface morphology of materials derived from this specific compound. The scientific community has explored a variety of other tetrazole-containing ligands for the construction of novel materials with diverse morphological characteristics, but "this compound" does not appear to be among them in the published literature to date.
Therefore, it is not possible to provide data tables or detailed research findings on the surface analysis of materials derived from the subject compound.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Their Broader Implications for Chemical Science
The investigation into 1-(3-(1H-tetrazol-5-yl)phenyl)ethan-1-one, while specific, resonates with broader themes in contemporary chemical science, particularly in the realm of medicinal chemistry and materials science. The core of its significance lies in the tetrazole moiety, a well-established bioisostere for the carboxylic acid group. researchgate.netnbinno.combohrium.com This substitution is a cornerstone of modern drug design, often conferring improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles to parent molecules. tandfonline.comdrughunter.com Consequently, the synthesis and characterization of molecules like this compound contribute to a growing library of functionalized tetrazoles that can serve as crucial building blocks or synthons in the development of novel therapeutic agents.
The presence of the ethanone (B97240) group offers a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This positions the compound as a versatile intermediate for creating diverse libraries of compounds for high-throughput screening. The broader implications for chemical science are therefore twofold: it expands the toolbox for medicinal chemists seeking to optimize lead compounds, and it provides a platform for exploring the fundamental reactivity and properties of bifunctional molecules containing both a tetrazole and a ketone. The exploration of such compounds contributes to a deeper understanding of structure-activity relationships (SAR) in various biological targets. nih.gov
Identification of Unaddressed Challenges and Emerging Research Frontiers for this compound
Despite the potential of this compound, several challenges and research frontiers remain unaddressed. A primary challenge lies in the development of green and efficient synthetic methodologies. While numerous methods exist for the synthesis of tetrazoles, many rely on hazardous reagents like hydrazoic acid or require harsh reaction conditions. thieme-connect.com Future research should focus on developing catalytic, one-pot, and multicomponent reactions for the synthesis of this specific compound and its derivatives, which would be more atom-economical and environmentally benign. nih.govrsc.org
A significant research frontier is the comprehensive investigation of the compound's physicochemical properties. There is a lack of detailed experimental data on its solubility, pKa, and conformational analysis. Understanding these properties is crucial for predicting its behavior in biological systems and for its application in materials science. Furthermore, the tautomerism of the tetrazole ring in this specific molecule warrants a detailed investigation, as the predominance of the 1H- or 2H-tautomer can significantly influence its biological activity and physical properties. mdpi.com
Another emerging area of research is the exploration of the coordination chemistry of this compound. The nitrogen-rich tetrazole ring is an excellent ligand for metal ions, suggesting potential applications in the development of novel metal-organic frameworks (MOFs) or as a catalyst. lifechemicals.com The interplay between the tetrazole and ethanone functionalities in coordinating with metal centers is a largely unexplored area that could lead to materials with interesting catalytic or photophysical properties.
Potential for Novel Applications and Interdisciplinary Research Initiatives
The unique structural features of this compound open up avenues for a range of novel applications and interdisciplinary collaborations. In medicinal chemistry, this compound could serve as a key intermediate for the synthesis of potent and selective inhibitors of various enzymes or receptor antagonists. The tetrazole moiety can mimic a carboxylic acid in binding to a target, while the substituted phenyl ring and the modifiable ethanone group allow for fine-tuning of selectivity and potency. tandfonline.comnih.gov This could lead to the development of new drugs for a variety of diseases, including hypertension, cancer, and inflammatory disorders. bohrium.comresearchgate.net
Beyond medicinal chemistry, there is potential for this compound in materials science. As previously mentioned, its ability to act as a ligand could be exploited in the design of functional materials. lifechemicals.com For instance, polymers incorporating this moiety could exhibit interesting gas sorption properties or serve as high-energy-density materials. nih.gov This would necessitate interdisciplinary research involving organic chemists, materials scientists, and physicists.
Furthermore, the compound could be utilized in the development of novel probes for chemical biology. By attaching a fluorescent tag or a reactive group to the ethanone functionality, researchers could create tools to study biological processes or to identify new drug targets. This would foster collaborations between chemists and biologists. The versatility of this compound as a building block suggests that its full potential will be realized through such interdisciplinary efforts. rug.nl
Q & A
Basic: What are the standard synthetic routes for 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one, and how can reaction conditions be optimized?
The compound is synthesized via cycloaddition or nucleophilic substitution. A common method involves reacting substituted phenyl ethanone derivatives with sodium azide under catalytic conditions. For example, in PEG-400 solvent with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction proceeds at 70–80°C for 1–2 hours. Optimization includes monitoring via TLC, adjusting stoichiometry (1:1 molar ratio of reactants), and recrystallization in aqueous acetic acid for purity . Lower yields due to side reactions can be mitigated by controlling azide addition rates and using inert atmospheres.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key features should researchers analyze?
- IR Spectroscopy : Look for absorption bands at ~3440 cm⁻¹ (N-H stretch of tetrazole), 1735 cm⁻¹ (C=O of ketone), and 1605 cm⁻¹ (C=N of tetrazole) .
- ¹H NMR : Peaks at δ 8.6–8.7 ppm (tetrazole NH), δ 7.8–8.3 ppm (aromatic protons), and δ ~4.0 ppm (CH₂ adjacent to ketone) confirm the structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 265 [M⁺] for nitro-substituted derivatives) validate the molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
